Cetomacrogol 1000

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

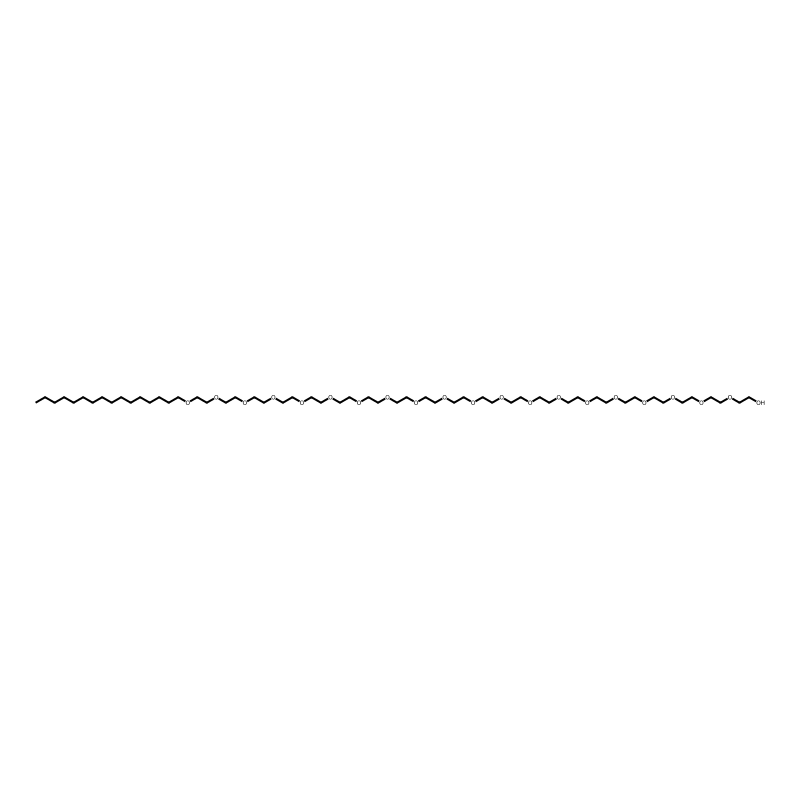

SMILES

Synonyms

Canonical SMILES

Drug Delivery Systems:

- Emulsions and Microemulsions: Cetomacrogol 1000 can be used as an emulsifying agent to stabilize oil-in-water or water-in-oil emulsions, which are essential for delivering hydrophobic drugs that are poorly soluble in water. These emulsions can be further processed into microemulsions, offering enhanced drug solubilization and controlled release properties.

- Liposomes and Nanoparticles: Cetomacrogol 1000 can be incorporated into liposomes and nanoparticles, which are microscopic carriers used to deliver drugs, genes, or other therapeutic agents. It helps stabilize these carriers, improve their targeting ability, and control the release of their contents.

Cosmetics and Pharmaceutical Formulations:

- Ointments and Creams: Cetomacrogol 1000 acts as an emulsifying and thickening agent in ointments, creams, and lotions, improving their texture, consistency, and spreadability.

- Suppositories: It can also be used as a base for suppositories, which are solid dosage forms inserted into the body for localized or systemic effects.

Biological Research:

- Cell Culture: Cetomacrogol 1000 finds application in cell culture studies, particularly for detaching adherent cells from culture surfaces. It achieves this by disrupting the cell-substrate interactions, allowing for gentle and efficient cell harvesting.

- Membrane Studies: Its amphiphilic properties make it useful in studying biological membranes, as it can mimic the behavior of certain membrane components and aid in the investigation of membrane-related processes.

Cetomacrogol 1000, also known as polyethylene glycol hexadecyl ether, is a nonionic surfactant belonging to the polyethylene glycol family. It is primarily used as an emulsifier and solubilizer in various industries, including pharmaceuticals, cosmetics, and food production. The compound is characterized by its ability to form stable oil-in-water emulsions, making it particularly useful in topical formulations such as creams and ointments. Its general formula can be represented as HO(C₂H₄O)ₙC₁₆H₃₃, where denotes the number of ethylene oxide units added to cetyl alcohol .

Cetomacrogol 1000 works by reducing the surface tension between water and oil. This allows them to mix more easily and form stable emulsions or suspensions. The exact mechanism involves the hydrophilic part of the molecule interacting with water, while the lipophilic part interacts with oil molecules, creating a bridge between the two phases [].

Cetomacrogol 1000 undergoes typical reactions associated with nonionic surfactants. These include:

- Oxidation: Cetomacrogol can be oxidized under certain conditions, which may affect its surfactant properties.

- Hydrolysis: In the presence of water, it can hydrolyze, leading to the formation of cetyl alcohol and ethylene glycol.

- Complexation: It can form complexes with various ions and molecules, enhancing its functionality in formulations .

Cetomacrogol 1000 exhibits several biological activities:

- Absorption Enhancement: Studies have shown that it enhances the intestinal absorption of drugs such as gentamicin and insulin, suggesting potential applications in drug delivery systems.

- Hemolytic Activity: Research indicates that it may cause hemolysis (the rupture of red blood cells), attributed to hydroxyl radicals generated during its interaction with cell membranes.

- Membrane Permeability: It has been studied for its permeability properties through biological membranes, which is significant for its application in transdermal drug delivery.

The synthesis of Cetomacrogol 1000 typically involves the ethoxylation of cetyl alcohol. A common method includes:

- Dissolving polyethylene glycol in a dry organic solvent under nitrogen protection.

- Adding metallic sodium while stirring and heating to initiate a reflux reaction.

- Gradually adding bromohexadecane to complete the reaction.

- The product is then purified through filtration and drying processes .

This method is advantageous due to its safety and simplicity, avoiding high-pressure apparatus and hazardous conditions associated with ethylene oxide usage .

Cetomacrogol 1000 finds diverse applications across various fields:

- Pharmaceuticals: Used as an emulsifier in creams and ointments, enhancing drug delivery.

- Cosmetics: Acts as a solubilizer and stabilizer in lotions and hair care products.

- Food Industry: Serves as an emulsifying agent in food formulations.

- Research: Utilized in laboratory settings for protein extraction and cell permeabilization .

Interaction studies involving Cetomacrogol 1000 have focused on:

- Drug Formulation: Investigating its role in enhancing drug solubility and bioavailability.

- Cell Membrane Interaction: Analyzing how it interacts with cellular membranes, influencing permeability and potential toxicity.

- Complex Formation: Studying its ability to form complexes with various active ingredients to improve stability and efficacy .

Cetomacrogol 1000 shares similarities with several other compounds, particularly other nonionic surfactants. Here are some comparable compounds:

| Compound Name | Structure/Functionality | Unique Features |

|---|---|---|

| Polysorbate 20 | Nonionic surfactant used in food and cosmetics | Derived from sorbitan fatty acid esters |

| Cetearyl Alcohol | Fatty alcohol used as an emulsifier | Composed of cetyl and stearyl alcohols |

| Glyceryl Stearate | Emulsifier derived from glycerin | Provides emollient properties along with emulsification |

| Polyethylene Glycol | Water-soluble polymer used for various applications | Varies widely in molecular weight affecting solubility |

Uniqueness of Cetomacrogol 1000

Cetomacrogol 1000 is unique due to its specific molecular structure that allows it to effectively stabilize oil-in-water emulsions while enhancing the absorption of hydrophobic drugs. Its hemolytic activity distinguishes it from other surfactants, which may not exhibit similar effects on red blood cells. Additionally, its synthesis process is relatively safe compared to others that involve hazardous reagents or conditions .

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 167 of 782 companies. For more detailed information, please visit ECHA C&L website;

Of the 11 notification(s) provided by 615 of 782 companies with hazard statement code(s):;

H302 (11.54%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (86.99%): Causes skin irritation [Warning Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Cosmetics -> Cleansing; Emulsifying; Surfactant

General Manufacturing Information

XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).